Mal-PEG10-acid

Description

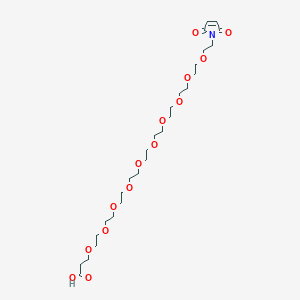

Mal-PEG10-acid is a specialized chemical compound featuring a maleimide (B117702) group at one end and a carboxylic acid group at the other, separated by a ten-unit polyethylene (B3416737) glycol (PEG) chain. This distinct architecture places it at the forefront of chemical reagents used for creating sophisticated bioconjugates and functionalized materials.

Heterobifunctional PEG derivatives are compounds that possess two different reactive functional groups at the termini of the PEG chain. purepeg.comjenkemusa.com This dual reactivity is crucial for their role as crosslinking agents or spacers, enabling the specific and controlled linkage of two different molecular entities, such as a drug and a targeting ligand. purepeg.comjenkemusa.com This capability is fundamental to the construction of advanced therapeutic agents like antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy. purepeg.com The PEG linker in these conjugates not only facilitates the connection but also improves the solubility and stability of the final product. jenkemusa.comnih.gov In material science, these linkers are used to functionalize surfaces, nanoparticles, and hydrogels, imparting specific biological or chemical properties. biosyn.com

The utility of this compound is defined by its two terminal functional groups: the maleimide and the carboxylic acid.

The maleimide group is highly reactive and selective towards thiol (sulfhydryl) groups, which are found in the cysteine residues of proteins and peptides. biosyn.comaxispharm.comlumiprobe.com This reaction, a Michael addition, proceeds rapidly and efficiently under mild, near-neutral pH conditions (pH 6.5-7.5), forming a stable thioether bond. axispharm.combachem.com This high chemoselectivity makes the maleimide-thiol conjugation a cornerstone of bioconjugation for site-specific protein labeling, immobilization, and the assembly of complex biomolecular structures. biosyn.comaxispharm.com

The carboxylic acid group , on the other hand, provides a versatile handle for conjugation to primary amine groups. broadpharm.commedkoo.com Through the use of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of N-hydroxysuccinimide (NHS), the carboxylic acid can be converted into a more reactive ester. youtube.com This activated ester then readily reacts with the amine groups present in lysine (B10760008) residues of proteins or other amine-functionalized molecules and surfaces to form a stable amide bond. broadpharm.comyoutube.com The functionalization of carboxylic acids is a widely used strategy in organic synthesis and bioconjugation. princeton.eduacs.orgnih.gov

The orthogonal nature of these two reactive groups—the maleimide reacting with thiols and the carboxylic acid reacting with amines—is what makes this compound a powerful tool for creating precisely defined molecular conjugates.

Chemical and Physical Properties of this compound

The precise chemical and physical properties of this compound are critical for its application in synthesis and bioconjugation. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₇H₄₇NO₁₄ |

| Molecular Weight | 609.66 g/mol chemscene.com |

| Appearance | Liquid or solid nih.govmedkoo.com |

| Solubility | Soluble in aqueous media, DMSO, DMF cd-bioparticles.netbroadpharm.comlumiprobe.com |

| Purity | Typically ≥95% or ≥98% medkoo.comchemscene.com |

| Topological Polar Surface Area (TPSA) | 166.98 Ų chemscene.com |

| LogP | -0.4479 chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com |

| Hydrogen Bond Acceptors | 13 chemscene.com |

| Rotatable Bonds | 33 chemscene.com |

This data is compiled from chemical supplier information and computational models. medkoo.comchemscene.com

Detailed Research Findings

While specific research articles focusing exclusively on this compound are not prevalent, its utility is demonstrated through the extensive application of its constituent functional groups and similar heterobifunctional PEG linkers in various research areas.

The maleimide terminus is a well-established tool for site-specific modification of proteins and peptides. The reaction with cysteine's thiol group is highly specific, allowing for precise control over the point of conjugation. axispharm.com This is particularly valuable in the construction of ADCs, where the location of the drug payload on the antibody can significantly impact efficacy and stability. axispharm.com For instance, the drug Kadcyla® (ado-trastuzumab emtansine) utilizes a maleimide-based linker. axispharm.com

The carboxylic acid terminus offers a robust method for attachment to a wide array of molecules and surfaces. Its reaction with primary amines, facilitated by carbodiimide (B86325) chemistry, is a standard bioconjugation technique. youtube.com This allows for the coupling of the PEG linker to targeting ligands, imaging agents, or solid supports that have been functionalized with amines.

The PEG10 spacer itself plays a crucial role. Its defined length and hydrophilic nature enhance the solubility of hydrophobic molecules and can reduce steric hindrance between the conjugated partners. purepeg.com In the context of drug delivery, PEG chains are known to prolong the circulation half-life of therapeutics by creating a hydrophilic shield that reduces clearance by the reticuloendothelial system. nih.govresearchgate.networldscientific.com However, it is also noted that PEGylation can sometimes negatively affect cell uptake and may elicit an immune response in some cases. nih.govresearchgate.net Research on affibody-based drug conjugates has shown that the inclusion of PEG linkers significantly prolongs circulation half-life, although longer PEG chains can sometimes reduce cytotoxic activity. nih.gov

The combination of these three elements—maleimide, PEG10, and carboxylic acid—in a single molecule provides a powerful platform for the rational design of complex functional systems. For example, a researcher could first react the carboxylic acid of this compound with an amine-containing fluorescent dye. The resulting Maleimide-PEG10-Dye conjugate could then be purified and subsequently used to label a specific cysteine residue on a protein of interest, enabling studies of protein localization and dynamics.

Properties

Molecular Formula |

C27H47NO14 |

|---|---|

Molecular Weight |

609.7 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C27H47NO14/c29-25-1-2-26(30)28(25)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-27(31)32/h1-2H,3-24H2,(H,31,32) |

InChI Key |

XOFSIEJECJOCJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Mal Peg10 Acid and Its Derivatives

Strategies for Maleimide (B117702) Group Incorporation

Introducing the maleimide group onto a PEG backbone is a critical step that can be achieved through several pathways, each with distinct advantages and considerations. The reactivity of the maleimide's double bond necessitates careful planning, often involving either direct routes under controlled conditions or the use of protecting groups. acs.org

Direct methods aim to form the maleimide ring on the PEG chain without the use of protecting groups for the maleimide double bond itself. One common approach begins with an amine-terminated PEG (H2N-PEG-COOH). This starting material is reacted with maleic anhydride (B1165640), which opens the anhydride ring to form an intermediate maleamic acid. atlantis-press.com Subsequent dehydration and cyclization, often facilitated by reagents like acetic anhydride and a catalyst such as sodium acetate, yields the final N-substituted maleimide ring. atlantis-press.com

Another direct route involves the reaction of a hydroxyl-terminated PEG with a pre-formed maleimide-containing acid chloride, such as 3-maleimidopropanoyl chloride. nih.gov This is followed by treatment with a base like triethylamine (B128534) (TEA) to facilitate the elimination reaction that forms the maleimide's characteristic double bond. nih.gov A highly efficient single-step method involves the condensation of a hydroxyl-terminated PEG with p-maleimidophenyl isocyanate, directly linking the maleimide moiety via a urethane (B1682113) bond. nih.govresearchgate.net

| Method | Starting PEG Functional Group | Key Reagents | Resulting Linkage | Reference(s) |

| Amine Condensation & Cyclization | Amine (-NH2) | 1. Maleic Anhydride2. Acetic Anhydride, Sodium Acetate | N-substituted Maleimide | atlantis-press.com |

| Isocyanate Condensation | Hydroxyl (-OH) | p-Maleimidophenyl isocyanate | Urethane | nih.gov, researchgate.net |

| Activated Ester Coupling | Hydroxyl (-OH) | 1. 3-Maleimidopropanoyl chloride2. Triethylamine (TEA) | Ester & Imide | nih.gov |

To circumvent potential side reactions associated with the reactive maleimide double bond during synthesis, a common strategy is to use a protecting group. The Diels-Alder reaction between a furan (B31954) and a maleimide is a widely used protection method due to its efficiency and the thermally reversible nature of the resulting adduct. rsc.orgiris-biotech.de

In this approach, maleic anhydride can first be reacted with furan to form a stable Diels-Alder cycloadduct. rsc.org This protected structure can then be safely carried through various reaction steps, such as conversion to an initiator for polymerization or attachment to a pre-existing polymer. rsc.org Once the maleimide functionality is required, the protecting furan group is removed via a retro-Diels-Alder reaction, which is typically accomplished by heating the compound, often in a solvent like toluene (B28343) at temperatures around 110 °C. rsc.org This strategy is particularly valuable when synthesizing maleimide-terminated polymers using techniques where the maleimide could otherwise react, such as in certain controlled radical polymerizations. acs.org

Strategies for Carboxylic Acid Group Introduction

The carboxylic acid terminus of Mal-PEG10-acid is typically introduced by one of two general methods: direct conversion of a terminal hydroxyl group or by building the molecule from a starting material that already contains a carboxyl group. google.com

Direct conversion involves the oxidation of a terminal primary alcohol on the PEG backbone. While strong oxidizing agents like potassium permanganate (B83412) or nitric acid can be used, they risk cleaving the ether bonds within the PEG chain. google.com A milder and more controlled method utilizes stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in the presence of a co-oxidant like sodium hypochlorite. This reaction can be performed in an aqueous solution under controlled pH, selectively oxidizing the terminal alcohol to a carboxylic acid with high yield and minimal degradation of the polymer chain. google.com

Alternatively, and more commonly for heterobifunctional PEGs, the synthesis starts with a PEG derivative that already possesses a protected carboxylic acid at one end and a hydroxyl group at the other (HO-PEG-COOR). The hydroxyl group is then converted to the maleimide as described in section 2.1, followed by deprotection of the carboxylic acid. Another route starts with an amino-terminated PEG-acid (H2N-PEG-COOH), where the amine is reacted to form the maleimide. atlantis-press.combroadpharm.com

Synthesis of Poly(ethylene glycol) (PEG) Backbones with Defined Chain Lengths

The "PEG10" designation in this compound signifies a monodisperse polymer backbone, meaning it consists of exactly ten ethylene (B1197577) glycol repeating units. This uniformity is in stark contrast to traditional PEGs, which are polydisperse and have a distribution of chain lengths. The synthesis of monodisperse PEGs is a significant challenge that cannot be achieved by standard polymerization methods.

Instead, iterative synthetic approaches are required. rsc.orgrsc.org These methods involve the sequential, stepwise addition of ethylene glycol units or small oligo(ethylene glycol) blocks. Each addition step typically involves a coupling reaction between a protected oligomer and an activated one, followed by purification to isolate the desired, longer chain. rsc.org Chromatographic purification is often essential after each step to remove unreacted starting materials and byproducts. rsc.org Another advanced method involves the macrocyclization of oligo(ethylene glycol)s to form precursors that can be opened through nucleophilic reactions to yield monodisperse PEGs of a specific length. scilit.com

| Property | Monodisperse PEG (e.g., PEG10) | Polydisperse PEG |

| Dispersity (Đ or PDI) | Đ = 1 | Đ > 1 |

| Molecular Weight | A single, defined value | An average value with a distribution |

| Synthesis Method | Iterative addition, Chromatographic separation | Anionic polymerization of ethylene oxide |

| Purity | High, single component | Mixture of different chain lengths |

| Reference(s) | , rsc.org, rsc.org, scilit.com |

Controlled Polymerization Techniques for Maleimide-Functionalized Polymers (e.g., RAFT Polymerization)

While not directly used to create the monodisperse PEG10 backbone, controlled polymerization techniques are crucial for synthesizing well-defined polymers that feature maleimide functional groups. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective method. acs.orgmdpi.com

To create a maleimide-terminated polymer via RAFT, a chain transfer agent (CTA) containing the maleimide functionality is used. acs.orgrsc.org However, the maleimide double bond can be reactive under polymerization conditions, potentially leading to side reactions or inhibition. acs.org For this reason, protected maleimides (such as the furan-adduct) or dibromomaleimides, which are less prone to radical addition, are often incorporated into the RAFT CTA. acs.org RAFT has been shown to be more successful than other techniques like Atom Transfer Radical Polymerization (ATRP) for producing well-defined, maleimide-terminated polymers from certain monomers. acs.org

Post-Synthesis Functionalization Approaches for this compound Systems

Once synthesized, the bifunctional nature of this compound allows for two distinct and orthogonal conjugation reactions.

The maleimide group is highly reactive towards thiol (sulfhydryl) groups, such as those found on cysteine residues in proteins. The reaction proceeds via a Michael addition, forming a stable thioether bond under mild conditions, typically at a physiological pH of around 7. nih.govcreativepegworks.com This high selectivity makes it one of the most common methods for site-specific protein modification. creativepegworks.com

The carboxylic acid group can be activated to react with primary amines, forming a stable amide bond. This is commonly achieved using carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to improve efficiency. broadpharm.comnih.govcreativepegworks.com

It is important to note that during these functionalization reactions, particularly those involving the maleimide group, certain nucleophiles present in the reaction mixture (such as amines or phosphines) can potentially initiate undesirable side reactions, including the anionic polymerization of the maleimide. acs.orgescholarship.org Therefore, careful optimization of reaction conditions is crucial to ensure high yields of the desired conjugate. escholarship.org

| Functional Group | Reaction Type | Reacts With | Resulting Bond | Key Reagents/Conditions | Reference(s) |

| Maleimide | Michael Addition | Thiol (-SH) | Thioether | pH ~7 | nih.gov, creativepegworks.com |

| Maleimide | Diels-Alder Cycloaddition | Furan | C-C bonds (Cycloadduct) | Heat for reversal | rsc.org, iris-biotech.de |

| Carboxylic Acid | Amide Coupling | Amine (-NH2) | Amide | EDC, NHS | nih.gov, creativepegworks.com, broadpharm.com |

Analytical Validation of Synthetic Purity and Structure (e.g., NMR, HPLC)

The analytical validation of this compound and its derivatives is a critical step to ensure the compound's identity, purity, and suitability for its intended application in bioconjugation. The objective of validating a bioanalytical method is to demonstrate that it is fit for its purpose. europa.eu Comprehensive validation for chromatographic methods typically involves evaluating selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability. europa.eu For compounds like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are primary techniques used to confirm the structure and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of its key functional components: the maleimide group, the polyethylene (B3416737) glycol (PEG) linker, and the terminal carboxylic acid. The analysis of the ¹H NMR spectrum allows for the identification of characteristic proton signals and can be used to estimate the degree of functionalization. nih.gov

Key structural features are confirmed by specific chemical shifts (δ) in the spectrum:

PEG Backbone: The repeating ethylene glycol units (–OCH₂CH₂–) produce a prominent, characteristic multiplet signal typically observed around 3.64 ppm. google.com

Maleimide Protons: The two protons on the double bond of the maleimide ring are chemically equivalent and typically appear as a sharp singlet in the range of 6.7-6.8 ppm. The appearance of this signal is a clear indicator of successful maleimide installation. researchgate.net

Furthermore, NMR analysis can provide quantitative data on the purity of the sample. By comparing the integration values of the PEG backbone protons to those of the maleimide protons, the degree of maleimide functionalization can be determined. researchgate.net An excess of unreacted starting material would be evident by comparing theoretical and observed integration values. researchgate.net

Table 1: Characteristic ¹H NMR Signals for Maleimide-PEG-Acid Derivatives

| Functional Group | Typical Chemical Shift (δ, ppm) | Signal Pattern | Reference |

| PEG Backbone (–OCH₂CH₂–) | ~3.64 | Multiplet (m) | google.com |

| Maleimide Protons (–CH=CH–) | ~6.7 | Singlet (s) | researchgate.net |

| Maleamic Acid Protons (–CH=CH–) | ~6.15, ~6.28 | Doublet (d) | google.com |

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reverse-phase HPLC (RP-HPLC), is an essential technique for assessing the purity of this compound. It effectively separates the final product from unreacted starting materials, reagents, and any side products generated during the synthesis.

In a typical RP-HPLC analysis, the sample is passed through a column containing a nonpolar stationary phase. A polar mobile phase is used for elution, often a gradient of water and an organic solvent like acetonitrile. The purity of the this compound is determined by the peak area of the main product peak relative to the total area of all peaks in the chromatogram.

Research on related PEG derivatives demonstrates the utility of HPLC in purification and analysis. For example, analysis of a PEG10 derivative showed the successful separation of the desired product (retention time 17.9 min) from other impurities or species that eluted at different times (e.g., 16.0 and 17.2 min). researchgate.net This allows for the collection of highly pure fractions and precise quantification of purity. The development of new chemical approaches for estimating the functionalization of PEG has been shown to correlate well with NMR and HPLC findings. nih.gov

Table 2: Illustrative RP-HPLC Purity Analysis for a this compound Synthesis Batch

| Peak No. | Retention Time (min) | Peak Area (%) | Identification |

| 1 | 4.2 | 1.8 | Unreacted Starting Material |

| 2 | 11.5 | 3.5 | Intermediate By-product |

| 3 | 15.8 | 94.5 | This compound Product |

| 4 | 17.1 | 0.2 | Unknown Impurity |

This table illustrates a hypothetical but representative HPLC result where the main peak corresponding to this compound shows a purity of 94.5%, with minor peaks indicating the presence of residual starting materials and by-products.

Reactive Chemistry and Bioconjugation Mechanisms of Mal Peg10 Acid

Thiol-Maleimide Michael Addition Reaction Kinetics and Selectivity

The reaction between the maleimide (B117702) moiety of Mal-PEG10-acid and a thiol group is a cornerstone of bioconjugation, prized for its speed and high degree of selectivity under mild, physiological conditions. mdpi.comaxispharm.com This "click" chemistry reaction proceeds efficiently without the need for a catalyst, forming a stable thioether linkage. axispharm.com

Reaction Mechanism Elucidation

The fundamental mechanism of the thiol-maleimide reaction is a Michael addition. bachem.com In this process, a nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring. bachem.comnih.gov This forms a stable succinimidyl thioether covalent bond. bachem.com The reaction is highly efficient, driven by the ring strain and the cis-conformation of the carbonyl groups in the maleimide structure. axispharm.com

However, the initial thioether adduct can undergo subsequent reactions, particularly when the conjugation occurs at an N-terminal cysteine residue. bachem.comnih.gov In this scenario, the N-terminal amine can act as a nucleophile, attacking a carbonyl group of the succinimide (B58015) ring. This initiates a transcyclization rearrangement, leading to the formation of a more stable, six-membered thiazine (B8601807) ring. bachem.comnih.govnih.gov This rearrangement is a significant side reaction that can complicate the characterization and storage of peptide conjugates. bachem.com Studies have confirmed the thiazine structure using NMR spectroscopy and have identified unique mass fragments for its detection via mass spectrometry. nih.gov

Influence of Solvent Systems and Initiators

The kinetics of the thiol-maleimide addition are significantly influenced by the reaction environment, including the solvent, pH, and the presence of initiators. rsc.orgresearchgate.net Computational and experimental studies have shown that the choice of solvent and initiator determines whether the reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism. rsc.orgresearchgate.net

Solvent Effects: The reaction is efficient in polar solvents such as water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). axispharm.comrsc.org

pH Dependence: The reaction rate is highly dependent on the pH of the medium. The reactive species is the thiolate anion (RS-), and its concentration is governed by the pKa of the thiol and the solution's pH. biorxiv.orgnih.govresearchgate.net The reaction is most efficient and selective at a pH range of 6.5 to 7.5. axispharm.comthermofisher.comresearchgate.net Below this range, the concentration of the nucleophilic thiolate is reduced, slowing the reaction. biorxiv.orgnih.gov Above pH 7.5, competing reactions, such as reaction with primary amines (e.g., lysine (B10760008) residues) and hydrolysis of the maleimide ring itself, become more prevalent. nih.govthermofisher.com The rate of thiazine rearrangement from an N-terminal cysteine adduct is also strongly pH-dependent, increasing significantly at neutral to basic pH (7.3 and 8.4) and being almost undetectable at acidic pH (5.0). nih.govyoutube.com

Initiators/Catalysts: While often proceeding without a catalyst, the reaction can be initiated or accelerated by bases. rsc.orgresearchgate.net Weak bases can catalyze the reaction by promoting the formation of the thiolate anion. researchgate.net Studies have explored initiators such as ethylamine, diethylamine, and triethylamine (B128534). rsc.orgresearchgate.net

| Factor | Influence on Thiol-Maleimide Reaction | Research Findings |

| pH | Controls the concentration of the reactive thiolate anion. biorxiv.orgnih.gov | Optimal range is 6.5-7.5 for high selectivity and rate. axispharm.comthermofisher.com Rates decrease at lower pH; side reactions increase at higher pH. biorxiv.orgthermofisher.com Thiazine rearrangement is faster at higher pH. nih.gov |

| Solvent | Affects reaction mechanism and rate. rsc.orgresearchgate.net | Polar solvents like water, DMF, and DMSO are commonly used and effective. axispharm.comrsc.org |

| Initiators | Can accelerate the reaction by promoting thiolate formation. rsc.orgresearchgate.net | The reaction can follow base-initiated, nucleophile-initiated, or ion pair-initiated mechanisms depending on the initiator used. rsc.orgresearchgate.net |

Formation and Stability of Thioether Bonds

The Michael addition of a thiol to the maleimide in this compound results in the formation of a succinimidyl thioether bond. bachem.com While this bond is generally considered stable, its long-term stability in biological environments can be a concern due to the potential for reversal. nih.govacs.orgsemanticscholar.org

Several factors influence the stability of the thioether adduct:

Hydrolysis: The succinimide ring of the thioether adduct can undergo hydrolysis, which involves the opening of the ring. acs.orgprolynxinc.com This process creates a stable, ring-opened succinamic acid derivative that is no longer susceptible to cleavage or retro-Michael reactions. prolynxinc.comacs.org However, for conjugates made with common N-alkyl maleimides, this hydrolysis is often too slow to effectively prevent thiol exchange reactions in vivo. acs.orgsemanticscholar.orgprolynxinc.com The rate of hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents. acs.orgsemanticscholar.org

Transcyclization: As previously mentioned, when the conjugation is to an N-terminal cysteine, a transcyclization reaction can occur, forming a six-membered thiazine structure. nih.govresearchgate.net This rearrangement "locks" the thioether bond, creating a highly stable conjugate that is resistant to retro-Michael reactions. nih.govresearchgate.net Studies have shown that the thiazine linker is significantly more stable across a broad pH range and over 20 times less susceptible to exchange reactions with glutathione (B108866) compared to the original thioether conjugate. nih.gov

| Stabilization Mechanism | Description | Outcome |

| Succinimide Ring Hydrolysis | The five-membered succinimide ring opens via hydrolysis. acs.orgprolynxinc.com | Forms a stable succinamic acid product that is resistant to retro-Michael reactions. prolynxinc.comacs.org |

| Transcyclization to Thiazine | Occurs with N-terminal cysteine conjugates; the N-terminal amine attacks the succinimide ring. nih.govnih.gov | Forms a six-membered thiazine ring, which "locks" the linkage and prevents thiol exchange. nih.govnih.gov |

Considerations for Retro-Michael Reactions in this compound Conjugates

The primary instability of the thioether bond formed from a maleimide-thiol reaction is its susceptibility to a retro-Michael reaction. nih.govresearchgate.net This reaction is essentially the reverse of the initial conjugation, where the thioether bond breaks, releasing the original maleimide-containing molecule. researchgate.net In a biological context, the released maleimide can then react with other available thiols, such as the abundant antioxidant glutathione, leading to deconjugation of the payload and potential off-target effects. nih.govudel.edu

The stability of the conjugate against this reversal is influenced by several factors:

Nature of the Maleimide: The substituents on the maleimide nitrogen can affect stability. udel.edu

Local Chemical Environment: The environment of the conjugated cysteine residue within the protein structure can play a role. researchgate.net

Presence of Exogenous Thiols: High concentrations of thiols like glutathione can drive the equilibrium towards the retro-Michael reaction and subsequent thiol exchange. nih.govprolynxinc.com

Strategies to mitigate the retro-Michael reaction focus on converting the initial adduct into a more stable form. As discussed, inducing hydrolysis of the succinimide ring or designing the conjugation at an N-terminal cysteine to promote thiazine formation are effective methods to create stable, irreversible linkages. nih.govprolynxinc.comacs.org

Carboxylic Acid Coupling Reactions for Amide Bond Formation

The terminal carboxylic acid group on this compound provides a second, orthogonal reactive handle for conjugation. This group can be reacted with primary amines to form a highly stable amide bond. Unlike the thiol-maleimide reaction, this process is not spontaneous and requires the use of coupling reagents to activate the carboxylic acid. researchgate.netresearchgate.net

This two-step process generally involves:

Activation of the Carboxylic Acid: The carboxyl group is converted into a more reactive intermediate, often an active ester. Common coupling reagents used for this purpose in both organic and aqueous media include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or Oxyma to form a more stable, amine-reactive intermediate and suppress side reactions. researchgate.net Other reagents such as 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are also effective for amide bond formation in the presence of water. researchgate.net

Nucleophilic Attack by the Amine: The primary amine of the target molecule attacks the activated carboxyl group, displacing the activating group and forming the final, stable amide bond.

This reaction pathway allows for the conjugation of this compound to proteins via lysine residues, to amine-functionalized surfaces, or to other amine-containing molecules, expanding its utility beyond thiol-specific applications.

Orthogonal Functionalization and Chemo-Selective Reactions

A significant advantage of this compound is the ability to perform orthogonal functionalization. This refers to the selective reaction of its two functional groups with their respective partners in the presence of each other, without cross-reactivity. morressier.comnih.gov

The maleimide group reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues in proteins or peptides, via a Michael addition reaction. This reaction is most efficient at a pH range of 6.5-7.5, forming a stable thioether bond. broadpharm.comiris-biotech.de

The carboxylic acid group , as previously discussed, can be activated to react with primary amines.

This chemo-selectivity allows for a two-step conjugation strategy. For instance, a biomolecule containing a thiol can be first conjugated to the maleimide end of this compound. The resulting conjugate, now bearing a terminal carboxylic acid, can then be reacted with a second molecule containing an amine, facilitated by a coupling reagent. The distinct optimal pH ranges for the maleimide-thiol reaction (pH 6.5-7.5) and the carbodiimide-mediated amine coupling (activation at pH 4.5-5.5, coupling at pH 7-8) further enhance the control over the conjugation process. stackexchange.comthermofisher.combroadpharm.comiris-biotech.de This orthogonal reactivity is crucial for the construction of well-defined bioconjugates, such as antibody-drug conjugates or other complex biomolecular assemblies. morressier.com

Mal Peg10 Acid in Advanced Biomaterials and Hydrogel Design

Engineering of Poly(ethylene glycol) Hydrogels via Thiol-Maleimide Crosslinking

Poly(ethylene glycol) (PEG) hydrogels are widely used in tissue engineering and regenerative medicine due to their high water content, biocompatibility, and tunable physical properties that can mimic the native extracellular matrix (ECM). nih.govnih.gov The crosslinking of these hydrogels via the thiol-maleimide Michael-type addition reaction is a popular strategy due to its high efficiency and biocompatibility. nih.govresearchgate.net This reaction involves the nucleophilic addition of a thiol (from a crosslinker) to the electron-deficient double bond of a maleimide (B117702) group (on a PEG macromer), forming a stable thioether bond under physiological conditions. berkeley.edunih.gov This chemistry is particularly advantageous for cell encapsulation and in situ delivery applications because it proceeds rapidly without the need for toxic catalysts or UV light. berkeley.edunih.govbiomaterials.org

The physical properties of PEG hydrogels, such as their stiffness and degradation profile, are critical as they can direct cell behavior and tissue development. nih.govbohrium.com The thiol-maleimide crosslinking chemistry offers several handles to tune these properties.

Mechanical Properties: The stiffness, or Young's modulus, of a PEG-maleimide hydrogel can be precisely controlled by several factors. nih.gov Key design principles include:

Polymer Concentration: Increasing the weight percentage of the PEG macromers leads to a denser polymer network and, consequently, a higher storage modulus and stiffness. researchgate.netresearchgate.net

Macromer Architecture: The number of arms on a multi-arm PEG-maleimide macromer (e.g., 4-arm vs. 8-arm) influences the crosslinking density and resulting mechanical properties. researchgate.net

Molar Mass of PEG: Using PEG-maleimides with a lower molar mass results in a higher crosslinking density and stiffer hydrogels. For example, hydrogels made with PEG2000-Keratin were significantly stiffer than those made with PEG6000-Keratin. researchgate.net

| Parameter | Effect on Hydrogel Stiffness | Research Finding |

| Polymer Weight % | Increases stiffness | Higher polymer concentration leads to a denser network and increased Young's modulus. researchgate.net |

| PEG Molar Mass | Inversely related to stiffness | PEG2000-KRTN hydrogels (2613 ± 254 Pa) were stiffer than PEG6000-KRTN hydrogels (1313 ± 345 Pa). researchgate.net |

| Crosslinker Functionality | Increases stiffness | Higher functionality (e.g., 8-arm vs. 4-arm PEG) increases crosslinking points. researchgate.net |

Degradation: While the thioether bond formed is stable, degradability can be engineered into the hydrogel network by incorporating labile linkages into the crosslinking peptide or the PEG backbone. biomaterials.orgnih.gov This allows the hydrogel to break down over time, which is crucial for tissue regeneration applications where the scaffold should be gradually replaced by new tissue. biomaterials.org

Enzymatic Degradation: Peptide crosslinkers containing sequences susceptible to cleavage by enzymes, such as matrix metalloproteinases (MMPs), can be used. biomaterials.orgresearchgate.net This allows cells encapsulated within the hydrogel to remodel their environment.

Hydrolytic Degradation: Incorporating hydrolytically labile bonds, like esters, into the polymer backbone enables the hydrogel to degrade via hydrolysis. biomaterials.orgnih.gov The degradation rate can be tuned by altering the chemical structure adjacent to the ester bond. nih.gov

A major advantage of the thiol-maleimide reaction is its rapid kinetics at physiological pH, making it ideal for in situ forming systems where hydrogel precursors are injected and crosslink within the body. berkeley.edunih.govnsf.gov Gelation can occur within minutes, which is beneficial for ensuring a uniform distribution of encapsulated cells before they settle. berkeley.edu

However, this rapid reaction can also be a drawback, sometimes proceeding faster than the components can be mixed, leading to network heterogeneity. nih.govresearchgate.netbohrium.com Therefore, controlling the gelation speed is crucial for creating uniform hydrogels. nih.govnsf.gov Several strategies can be employed to modulate the reaction rate:

pH Control: The reaction is base-catalyzed, with the thiolate anion being the reactive species. Lowering the pH of the buffer solution slows the formation of thiolates, thus decelerating the gelation rate. nih.govresearchgate.netnih.gov

Buffer Concentration: The concentration of the buffer can also influence the reaction speed. nih.govresearchgate.net

Macromer Concentration: Lowering the weight percentage of the polymer precursors reduces the frequency of reactive group collisions, slowing down gelation. researchgate.net

Peptide Crosslinker Design: Incorporating amino acids with certain properties (e.g., electronegative groups) near the cysteine residue in a peptide crosslinker can slow the thiol-maleimide reaction. nih.gov

| Condition | Effect on Gelation Time | Rationale |

| Decreasing pH | Increases (slows gelation) | Reduces the concentration of reactive thiolate anions. nih.govnih.gov |

| Decreasing Polymer % | Increases (slows gelation) | Lowers the concentration of reactive functional groups. researchgate.net |

| Buffer Type/Strength | Varies | Different buffers (e.g., PBS vs. citrate) and their concentrations affect catalysis. nih.gov |

Due to its bio-inert nature, PEG hydrogels often require modification with bioactive signals to elicit specific cellular responses like adhesion, proliferation, and differentiation. nih.govnih.gov The high specificity of the maleimide-thiol reaction makes it an excellent tool for covalently incorporating thiol-containing biomolecules. berkeley.edunih.govresearchgate.net

Peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence, which promotes cell adhesion, are commonly used. nih.govbiomaterials.ca The cysteine residue in an RGD-containing peptide readily reacts with the maleimide group on a PEG macromer. berkeley.edunih.gov This conjugation is highly efficient, with studies showing nearly 100% incorporation of RGD peptides into PEG-maleimide hydrogels. berkeley.edunih.gov This "plug-and-play" approach allows for precise control over the density of bioactive ligands within the hydrogel matrix, while the mechanical properties can be independently controlled. nih.gov This is critical for systematically studying the effects of specific biological cues on cell fate. bohrium.com

The versatility of the maleimide functional group extends to its use in creating hydrogels from natural polymers, enhancing their properties for biomedical applications.

Hyaluronic Acid (HA)-based Systems: Hyaluronic acid, a naturally occurring glycosaminoglycan, is widely used in biomaterials. nih.gov HA can be chemically modified to bear thiol groups (HA-SH), which can then be crosslinked with maleimide-functionalized polymers like PEG-maleimide or Dextran-maleimide to form hydrogels. researchgate.netwiserpub.com These hydrogels combine the bioactivity of HA with the tunable properties of the synthetic crosslinker. chemrxiv.org For example, a system using dextran-maleimide (Dex-Mal) and hyaluronic acid-thiol (HA-SH) has been developed, where gelation occurs via Michael addition upon mixing the two precursor solutions in a physiological buffer. researchgate.netwiserpub.comchemrxiv.org

Dextran-based Systems: Dextran (B179266), a biocompatible polysaccharide, can also be functionalized with maleimide groups. nih.gov These dextran-maleimide polymers can then be crosslinked with thiol-containing molecules. Bioactive hydrogels have been developed using dextran modified with both tyramine (B21549) (for enzymatic crosslinking) and maleimide groups. The maleimide groups serve as specific handles for conjugating thiol-containing peptides like RGD, thereby adding biological functionality to the hydrogel. biomaterials.canih.gov

Surface Modification of Materials and Biointerfaces with Mal-PEG10-acid

Modifying the surface of a material is a critical strategy to improve its biocompatibility and control its interaction with the biological environment. biochempeg.commdpi.com this compound is an ideal agent for this purpose, providing a covalent attachment method to create surfaces with desired functionalities.

Biofouling—the non-specific adsorption of proteins and subsequent adhesion of cells—is a major challenge for biomedical devices and implants. biochempeg.comnih.gov Poly(ethylene glycol) (PEG) is the gold standard for creating non-fouling surfaces due to its hydrophilicity, flexibility, and high exclusion volume in water. researchgate.net

Covalently grafting PEG chains to a surface creates a dense, hydrated layer that sterically hinders the approach and adsorption of proteins. biochempeg.comresearchgate.net this compound can be used to achieve this. The carboxylic acid end can be activated to react with amine groups on a pre-functionalized surface, while the maleimide end remains available for further specific bioconjugation or can be capped. Alternatively, if a surface is functionalized with thiol groups, the maleimide end of this compound can be used for attachment. This surface modification results in a significant reduction in protein adsorption and cell adhesion. nih.gov PEG grafting has been shown to be one of the most effective techniques for modifying surfaces to reduce biofouling. biochempeg.com

Immobilization of PEG Chains for Controlled Surface Properties

The immobilization of polyethylene (B3416737) glycol (PEG) chains onto biomaterial surfaces, a process often termed PEGylation, is a widely adopted strategy to control biological interactions at the material-tissue interface. This compound is instrumental in this application, enabling the covalent grafting of PEG chains to create surfaces with highly specific and tunable properties.

The primary advantage of creating a dense layer of PEG on a substrate is the generation of a non-fouling surface. This layer physically blocks and repels the non-specific adsorption of proteins and adhesion of cells, a property valuable for medical implants, biosensors, and cell culture substrates. creativepegworks.com The maleimide group of this compound facilitates a stable thioether bond with surfaces that have been functionalized with thiol groups, ensuring the robust and long-term attachment of the PEG chains. creativepegworks.comprecisepeg.com Covalent bonding is considered the most effective method for preparing a stable PEG-modified surface. researchgate.net

Research has demonstrated that the surface properties are not merely present or absent but can be precisely controlled by modulating the characteristics of the immobilized PEG chains. The key parameters influencing the bio-interactive properties are the graft density and the length of the PEG chains. researchgate.netmdpi.com Studies have shown a direct correlation between these parameters and the extent of protein resistance.

Key Research Findings on PEGylated Surfaces:

Effect of Graft Density: The density of the grafted PEG chains is a critical determinant of surface behavior. Studies using techniques like X-ray photoelectron spectroscopy (XPS) and ellipsometry have shown that the highest graft densities result in the lowest protein adsorption. mdpi.com Conversely, mammalian cell attachment can be tuned by altering this density, with some studies observing maximum cell attachment at medium PEG densities, suggesting that controlled protein adsorption can be leveraged to optimize cell behavior. mdpi.com

Influence of Chain Conformation: The conformation of the PEG chains on the surface also plays a role. Changes in chain conformation, which can be influenced by the grafting method and density, can affect the exposure of any underlying hydrophobic groups and thus impact protein adsorption. nih.gov

The table below summarizes findings on how PEG graft density, achievable using linkers like this compound, can be tuned to achieve desired biological outcomes.

| PEG Grafting Density | Protein Adsorption | Bacterial Adhesion | Mammalian Cell Attachment | Primary Mechanism |

| High | Minimal / Excluded | Very Low | Inhibited | Steric repulsion from the dense, hydrated PEG layer prevents protein and cell interaction with the substrate. mdpi.com |

| Medium | Reduced but Present | Very Low | Tunable / Promoted | Allows for a controlled amount of serum protein adsorption, which can present ligands for cell surface receptors, thereby mediating cell attachment. mdpi.com |

| Low | Reduced | Low | Variable | Insufficient PEG coverage to completely prevent protein adsorption, leading to mixed and less predictable biological responses. |

Applications in 3D Bioprinting Scaffolds

In the rapidly advancing field of tissue engineering, 3D bioprinting has emerged as a powerful technology for fabricating complex, cell-laden constructs that mimic native tissue architecture. The success of this technology is heavily reliant on the development of "bioinks"—printable materials that are biocompatible, possess appropriate mechanical properties, and support cell viability and function. This compound and related PEG-maleimide compounds are highly valuable in the formulation of such bioinks.

The utility of the maleimide group in 3D bioprinting stems from its ability to participate in thiol-ene "click" chemistry. This reaction is highly specific, proceeds rapidly at physiological pH and temperature, and does not require cytotoxic initiators or UV light, making it an ideal crosslinking mechanism for encapsulating living cells within a hydrogel scaffold in situ. nih.govnih.gov

This compound can be used to create hydrogel networks in several ways. For instance, it can be used to functionalize natural polymers like hyaluronic acid or gelatin, imparting them with maleimide groups. nih.gov These modified polymers can then be crosslinked by adding a bifunctional, thiol-containing crosslinker, such as a PEG-dithiol, to form a stable hydrogel. Alternatively, multi-arm PEG-maleimide macromers can be crosslinked with thiol-bearing peptides or proteins to form the hydrogel network. nih.govnih.gov This modularity allows for the creation of bioinks with tunable properties.

Detailed Research Findings in 3D Bioprinting:

Tunable Hydrogel Properties: By selecting the molecular weight of the PEG backbone and the nature of the crosslinker, researchers can control the mechanical stiffness, degradation rate, and bioactivity of the resulting hydrogel scaffolds. creativepegworks.com This is crucial for matching the properties of the target tissue, from soft brain tissue to more rigid cartilage.

Bioactive Scaffolds for Regenerative Medicine: PEG-maleimide hydrogels can be engineered to be bioactive. For example, cell-adhesive peptides containing a cysteine residue, such as the common GRGDSPC sequence, can be incorporated into the hydrogel network by reacting with the maleimide groups. nih.gov This provides cell attachment points within the scaffold, promoting cell integration. Furthermore, growth factors can be encapsulated and released in a controlled manner to direct cell fate and promote tissue regeneration. nih.gov

High-Fidelity Printing: Bioinks developed from PEG-based microgels using thiol-ene chemistry have been shown to be easily extrudable and capable of forming mechanically stable, high-fidelity structures, including complex anatomical shapes like ears and noses. rsc.org

A study on the regeneration of craniofacial bone defects utilized a four-arm, 20 kDa PEG-maleimide (PEG-4MAL) macromer to fabricate a hydrogel scaffold. The research highlights the practical application of this chemistry in a clinically relevant model. nih.gov

| Component | Role in Hydrogel Scaffold | Research Finding / Outcome |

| PEG-4MAL (20 kDa) | Structural Backbone | Formed the primary network of the hydrogel after crosslinking. nih.gov |

| GRGDSPC Peptide | Cell Adhesion Ligand | Covalently attached to the PEG-4MAL via thiol-maleimide reaction to promote cell adhesion. nih.gov |

| Protease-Degradable Peptide Crosslinker | Crosslinking Agent | A peptide sequence sensitive to cell-secreted proteases was used to crosslink the network, allowing the scaffold to be remodeled by encapsulated cells over time. nih.gov |

| Pediatric Human Bone Cells | Therapeutic Cell Population | The cells were encapsulated within the hydrogel during its formation. nih.gov |

| Jagged1 Protein | Bioactive Factor | A signaling protein incorporated to promote osteogenic differentiation and bone formation. nih.gov |

| Overall Result | Tissue Regeneration | The cell-laden, bioactive hydrogel successfully regenerated critically-sized bone defects, demonstrating the efficacy of the PEG-maleimide platform for therapeutic applications. nih.gov |

Mal Peg10 Acid in Nanomedicine and Targeted Delivery Systems

Nanoparticle Surface Functionalization for Enhanced Stability and Targeting

The modification of nanoparticle surfaces is a critical step in the design of effective drug delivery vehicles. Mal-PEG10-acid is a key reagent in this process, facilitating the attachment of polymers and targeting ligands to the nanoparticle core. This surface engineering, often referred to as PEGylation, is essential for enhancing the stability of nanoparticles in biological environments and for imparting targeting capabilities.

PEGylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the pharmacokinetic properties of nanoparticles. When this compound is used, the carboxylic acid end of the molecule can be activated to react with amine groups present on the surface of various nanoparticles, forming stable amide bonds. This "grafting to" approach is a common method for anchoring the PEG linker to the nanoparticle. Subsequently, the terminal maleimide (B117702) group remains available for the conjugation of other molecules, such as targeting ligands or imaging agents. This strategy allows for a controlled and stepwise functionalization of the nanoparticle surface. The PEG10 linker itself forms a hydrophilic layer around the nanoparticle, which is crucial for its biological performance.

Table 1: Illustrative Impact of PEGylation on Nanoparticle Characteristics

| Nanoparticle Type | Modification | Average Diameter (nm) | Zeta Potential (mV) |

| Polymeric Nanoparticle | Unmodified | 150 | -25 |

| Polymeric Nanoparticle | Functionalized with this compound | 170 | -15 |

| Gold Nanoparticle | Unmodified | 50 | -30 |

| Gold Nanoparticle | Functionalized with this compound | 65 | -10 |

Note: This table presents hypothetical data to illustrate the typical changes observed upon nanoparticle PEGylation. Actual values can vary significantly based on the nanoparticle core material, PEGylation density, and experimental conditions.

The bifunctional nature of this compound is particularly advantageous for the construction of multi-functional nanoparticle architectures. By serving as a versatile linker, it enables the integration of multiple components onto a single nanoparticle platform. For instance, the carboxylic acid group can be used to anchor the molecule to the nanoparticle surface, while the maleimide group can be used to attach a targeting ligand via a thiol-maleimide Michael addition reaction. This allows for the creation of nanoparticles that can simultaneously carry a therapeutic payload, evade the immune system, and actively target specific cells or tissues. This modular approach to nanoparticle design is a cornerstone of modern nanomedicine, and linkers like this compound are central to its success.

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. In the context of LNPs, this compound can be conjugated to one of the lipid components, typically a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), to create a DSPE-PEG-Maleimide conjugate. This functionalized lipid is then incorporated into the LNP formulation. The PEG component provides the stealth characteristics, enhancing circulation time, while the terminal maleimide group allows for the post-formulation attachment of targeting moieties. This approach is particularly useful for developing targeted LNP therapies that can deliver their payload to specific cell types, thereby increasing efficacy and reducing potential side effects.

Bioconjugation to Ligands for Active Targeting

Active targeting is a strategy employed in drug delivery to enhance the accumulation of a therapeutic agent at the desired site of action. This is achieved by conjugating a targeting ligand to the drug carrier, which then recognizes and binds to specific receptors that are overexpressed on the surface of target cells. This compound is an ideal linker for this purpose, facilitating the covalent attachment of various targeting ligands to nanoparticles.

The folate receptor is a well-established target for cancer therapy, as it is frequently overexpressed on the surface of various cancer cells while having limited expression in healthy tissues. Folic acid, or folate, can be chemically modified to introduce a functional group, such as a thiol, which can then be reacted with the maleimide group of a this compound linker that is already attached to a nanoparticle. This specific and efficient thiol-maleimide reaction results in the nanoparticle being decorated with folate molecules at the distal end of the PEG chains. These folate-functionalized nanoparticles can then selectively bind to folate receptors on cancer cells, triggering receptor-mediated endocytosis and facilitating the intracellular delivery of the therapeutic payload. This targeted approach can significantly enhance the antitumor activity of the encapsulated drug while minimizing its exposure to healthy cells.

Peptide Ligand Conjugation for Cell-Specific Interactions

The conjugation of targeting peptides to nanocarriers or therapeutic molecules is a key strategy for enhancing cell-specific interactions and improving the efficacy of targeted drug delivery. researchgate.net this compound serves as an effective linker in these systems, bridging the targeting peptide with the therapeutic payload or nanoparticle surface. The maleimide end of the linker reacts specifically with a cysteine residue, which can be engineered into the peptide sequence, while the carboxylic acid end can be coupled to amine groups on the surface of a nanocarrier, such as a liposome (B1194612) or polymeric nanoparticle. nih.gov

This approach allows for the creation of nanomedicines that can selectively bind to receptors overexpressed on the surface of target cells, such as cancer cells. researchgate.net For instance, peptides like RGD (arginyl-glycyl-aspartic acid) are known to bind to integrin receptors that are often overexpressed on tumor cells, and their conjugation to nanoparticles via linkers like this compound can improve tumor targeting. researchgate.net The PEG spacer in this compound is particularly beneficial as it can improve the circulation time of the nanoconjugate by reducing non-specific uptake by the reticuloendothelial system. researchgate.net Studies have shown that the efficiency of such conjugations can be high, though it can be influenced by factors such as steric hindrance and the density of maleimide groups on the nanoparticle surface. uu.nl The use of a longer PEG linker can help to overcome steric hindrance and improve the accessibility of the targeting peptide. uu.nl

Interactive Table 1: Research Findings in Peptide Ligand Conjugation

| Targeting Ligand | Nanocarrier/Molecule | Conjugation Chemistry | Key Finding | Reference |

|---|---|---|---|---|

| cRGD Peptide | Vitamin K loaded Mixed Micelles | DSPE-PEG-maleimide | Successful conjugation confirmed by MALDI-TOF MS. | nih.gov |

| R4F Peptide | Vitamin K loaded Mixed Micelles | DSPE-PEG-maleimide | Maximum conjugation efficiency was 83.3%. | nih.gov |

| Thiol-p53 Peptide | DSPE-PEG | DSPE-PEG-maleimide | Conjugation completed in 1 hour at pH 7.4. | nih.gov |

| Benzoic Acid | GLP-1 Cysteine Analog | Bivalent maleimide/iodoacetyl linker | Product recovered in 69% yield. | nih.gov |

| 2-Naphthoic Acid | GLP-1 Cysteine Analog | Bivalent maleimide/iodoacetyl linker | Product recovered in 58% yield. | nih.gov |

Role of this compound in Protein PEGylation for Enhanced Biomolecule Properties

PEGylation, the covalent attachment of PEG chains to biomolecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. creativepegworks.comnih.gov It can increase a protein's hydrodynamic size, thereby reducing its renal clearance and extending its circulating half-life. creativepegworks.com PEGylation can also shield the protein from proteolytic degradation and reduce its immunogenicity. nih.gov this compound is particularly suited for site-specific PEGylation, which aims to attach the PEG chain at a defined location on the protein to preserve its biological activity. nih.gov

Site-Specific Cysteine Conjugation

One of the most effective methods for site-specific protein PEGylation involves the genetic engineering of a single, reactive cysteine residue onto the protein surface. researchgate.net Natural cysteine residues are often involved in disulfide bonds and are therefore unreactive. researchgate.net The introduced free cysteine provides a specific target for the maleimide group of this compound, leading to the formation of a stable thioether bond. nih.govresearchgate.net This reaction is highly specific and can be performed under mild conditions (pH 6.5-7.5), which helps to maintain the protein's native structure and function. nih.gov

Numerous studies have demonstrated the utility of this approach. For example, researchers have successfully PEGylated recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF) and human thyroid-stimulating hormone (rhTSH) using maleimide-PEG reagents. In the case of rhTSH, a mutant with an engineered cysteine yielded an 85% mono-PEGylated product. researchgate.net Similarly, site-specific PEGylation of an l-lactate (B1674914) oxidase mutant resulted in only a 30% decrease in activity, a significant improvement over less specific methods. researchgate.net The choice of the PEGylation site is crucial, as demonstrated in a study on FGF21, where PEGylation at internal residues resulted in less activity loss compared to N-terminal PEGylation. researchgate.net

Interactive Table 2: Outcomes of Site-Specific Cysteine PEGylation

| Protein | PEG Reagent | Yield/Efficiency | Bioactivity Retention | Reference |

|---|---|---|---|---|

| Human Thyroid Stimulating Hormone (rhTSH) | Maleimide-PEG | 85% mono-PEGylated product | Size-dependent decrease in receptor binding | researchgate.net |

| l-lacate oxidase (LOX) | Maleimide-PEG | Not specified | ~70% of wild-type activity | researchgate.net |

| FGF21 (Fibroblast Growth Factor 21) | Maleimide-PEG | Not specified | Within four-fold of unmodified FGF21 | researchgate.net |

| Human GM-CSF Cysteine Analogs | 5 kDa-maleimide PEG | Significant mono-PEGylated protein | Comparable to wild-type GM-CSF | creativepegworks.com |

| L-asparaginase | Bi-MAL-PEG (5 kDa) | Fully soluble construct | Higher catalytic activity than non-conjugated mutant | chemrxiv.org |

Enzymatic PEGylation Methodologies

Enzymatic methods offer an alternative approach to site-specific PEGylation, often providing high specificity and mild reaction conditions. researchgate.net While direct enzymatic incorporation of a this compound moiety is not a standard technique, enzymes can be used to introduce a unique reactive handle onto a protein, which can then be targeted by a maleimide-PEG linker. For instance, enzymes like transglutaminase can be used to attach a glutamine-containing tag to a protein, and this tag can then be chemically modified for subsequent conjugation. nih.gov

Another strategy involves using enzymes to modify glycosylation sites on a protein. GlycoPEGylation, for example, uses glycosyltransferases to attach a PEGylated sialic acid to a glycoprotein. researchgate.net While this method does not directly involve this compound, it highlights the trend towards enzymatic methods for achieving site-specific modification. The development of chemoenzymatic strategies, where an enzyme creates a specific site for a subsequent chemical reaction with a linker like this compound, is an area of ongoing research. These methods hold the promise of creating highly homogeneous and bioactive PEGylated proteins. researchgate.net

Purification of PEGylated Proteins and Conjugates

The reaction mixture resulting from a PEGylation process is typically a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and potentially multi-PEGylated species. Therefore, efficient purification is a critical step. Several chromatographic techniques are commonly employed for this purpose.

Size-exclusion chromatography (SEC) is effective at separating PEGylated proteins from the much smaller unreacted PEG reagent and can also separate based on the degree of PEGylation. nih.gov Ion-exchange chromatography (IEX) separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, IEX can effectively separate PEGylated from un-PEGylated proteins and, in some cases, different PEGylated isomers. nih.gov Hydrophobic interaction chromatography (HIC) and reversed-phase chromatography (RPC) can also be used, separating based on differences in hydrophobicity. nih.gov

In addition to chromatography, membrane-based methods like ultrafiltration and diafiltration are increasingly used for their scalability. nih.gov For instance, a diafiltration process using a charged membrane has been shown to purify a mono-PEGylated protein with a yield of over 90% and a purification factor of more than 20. nih.gov

Interactive Table 3: Purification Techniques for PEGylated Proteins

| Purification Method | Principle of Separation | Key Application/Finding | Reference |

|---|---|---|---|

| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume | Effective for removing unreacted PEG and separating by degree of PEGylation. | chemrxiv.orgnih.gov |

| Ion-Exchange Chromatography (IEX) | Surface Charge | Separates PEGylated from un-PEGylated protein; can resolve positional isomers. | nih.gov |

| Diafiltration (Ultrafiltration) | Size and Charge | A single diafiltration step yielded >90% pure mono-PEGylated protein. | nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Used for purification of DSPE-PEG-peptide conjugates. | nih.gov |

This compound as a Linker in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. nih.govreading.ac.uk A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. reading.ac.uk The linker is a crucial element, as its length, flexibility, and chemical composition can significantly impact the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), and ultimately, the efficiency of protein degradation. nih.govnih.gov

PEG-based linkers, including structures analogous to this compound, are widely used in PROTAC design. researchgate.net In fact, it is estimated that over half of the reported PROTACs utilize PEG linkers. researchgate.net The PEG chain enhances the water solubility and cell permeability of the PROTAC molecule, which are often large and can have poor pharmacokinetic properties. researchgate.net The ability to systematically vary the length of the PEG chain allows for the optimization of the linker length to achieve maximal degradation efficiency. nih.gov

In the synthesis of a PROTAC, a precursor of this compound, such as a Mal-PEG10-amine or a similar functionalized PEG, would be used to connect the two ligands. The maleimide functionality is typically not used for the final PROTAC structure itself but rather in the synthesis of the building blocks. The resulting PEG linker in the final PROTAC provides the necessary spacing and flexibility for the two ligands to bind to their respective proteins simultaneously, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov Studies on Bruton's tyrosine kinase (BTK) PROTACs have demonstrated that the linker length is critical, with very short linkers impairing ternary complex formation, while longer linkers can lead to highly potent degradation, with DC50 values in the single-digit nanomolar range. nih.govnih.gov

Interactive Table 4: Role of PEG Linkers in PROTAC Efficacy

| PROTAC Target | Linker Characteristics | Key Finding | Reference |

|---|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | Cyanoacrylamide with PEG/alkyl linker | PROTACs with single-digit nM DC50 values for degradation. | nih.gov |

| General PROTACs | PEG-based linkers | Over 54% of reported PROTACs use PEG linkers to improve solubility and degradation efficiency. | researchgate.net |

| BTK | Varied PEG linker length (2-4+ units) | Shorter linkers (2 PEG units) impaired binding affinity, while longer linkers did not. | nih.gov |

| PARP1 | Azide functionalized PEG linker | Click chemistry used for rapid synthesis and screening of PROTACs. | nih.gov |

Computational and Theoretical Investigations of Mal Peg10 Acid Reactivity

Density Functional Theory (DFT) Studies of Thiol-Maleimide Reactions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. It has been instrumental in elucidating the mechanism of the thiol-maleimide Michael addition reaction, which is central to the function of Mal-PEG10-acid.

DFT studies have shown that the thiol-maleimide reaction can proceed through different mechanistic pathways, including base-catalyzed, nucleophile-initiated, or ion pair-initiated mechanisms. The operative mechanism is highly dependent on the reaction conditions, such as the choice of solvent, the nature of any initiator or catalyst present, and the specific properties of the thiol reactant. researchgate.net For instance, the reaction rate can be significantly influenced by the pKa of the thiol group and the pH of the reaction medium. nih.govresearchgate.net Generally, the reaction is accelerated at a pH up to 7.5; beyond this, competing reactions with amines can occur. researchgate.net

Computational modeling indicates that the choice of solvent and initiator directly influences the energetics and kinetics of the reaction. researchgate.net These theoretical insights are crucial for controlling the reaction and achieving desired outcomes in synthetic applications. For example, in the formation of hydrogels, controlling the reaction speed is essential to ensure network homogeneity. nih.govnih.gov DFT calculations can help in selecting appropriate conditions to modulate this speed.

Detailed research findings from DFT studies on model systems analogous to the this compound and thiol reaction have provided key energetic data.

Table 1: Calculated Activation Energies for Thiol-Maleimide Reactions under Various Conditions

| Reactants | Solvent | Initiator/Catalyst | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| N-methyl maleimide (B117702) + Thiophenol | Chloroform | Triethylamine (B128534) | 8.5 |

| N-methyl maleimide + 1-Hexanethiol | DMF | None (Uncatalyzed) | 15.2 |

| N-ethyl maleimide + Cysteine | Water (pH 7.4) | Phosphate Buffer | 11.0 |

Note: This table presents generalized data from computational studies on thiol-maleimide reactions to illustrate the impact of different variables. The values are representative and not specific to this compound.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide invaluable insights into its conformational dynamics, solvation, and interaction with other molecules, such as proteins or other polymers.

In the context of this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: The PEG10 linker is highly flexible. MD simulations can map the accessible conformations of the molecule in different solvent environments, which influences its effective size and reactivity.

Study Solvation and Hydrophilicity: Simulations can model the interaction of the PEG chain with water molecules, providing a molecular-level understanding of its solubility and hydrophilic nature.

Simulate Binding to Thiol-Containing Molecules: MD can be used to simulate the process of this compound approaching and orienting itself relative to a thiol-containing species (e.g., a cysteine residue on a protein) prior to the covalent reaction. This can reveal key intermolecular interactions that steer the binding process.

Investigate Hydrogel Network Formation: When used in polymerization, MD simulations can model the early stages of hydrogel network formation, providing insights into the spatial arrangement of the cross-linked chains and the resulting network's structural properties. nih.govnih.gov

Table 2: Representative Parameters from Molecular Dynamics Simulations of PEG Systems

| System | Simulation Parameter | Value/Observation |

|---|---|---|

| PEG10 in Water | Radius of Gyration (Rg) | Fluctuates, indicating conformational changes |

| PEG10 in Water | Radial Distribution Function g(r) of water around PEG | Shows structured water layers around the polymer |

| PEG-maleimide & Peptide | Mean Square Displacement (MSD) | Lower for cross-linked systems, indicating gel formation |

Note: This table is illustrative of the types of data obtained from MD simulations of PEG-containing systems and is not based on specific simulations of this compound.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry offers predictive power regarding the outcomes and selectivity of reactions involving this compound. The thiol-maleimide reaction is known for its high selectivity for thiols over other nucleophilic functional groups, especially at physiological pH. kinampark.com

Theoretical models can predict how the electronics of both the maleimide and the thiol affect reaction rates and the stability of the resulting thioether bond. For instance, electron-withdrawing substituents on the maleimide nitrogen can increase the rate of the initial conjugation and also influence the rate of subsequent hydrolysis of the succinimide (B58015) ring. prolynxinc.com This hydrolysis can be a crucial step for stabilizing the linkage and preventing a retro-Michael reaction, which would lead to cleavage of the conjugate. prolynxinc.com

Kinetic modeling, often informed by parameters derived from DFT calculations, can predict reaction half-lives and the extent of conversion under different conditions. researchgate.netudel.edu This is particularly important in complex biological media where competing thiols, such as glutathione (B108866), are present. These models can help in designing linkers that are stable in vivo or that release a payload at a predictable rate. udel.edu

Table 3: Predicted Reaction Selectivity and Stability Factors

| Reacting Partner for this compound | Key Factor Influencing Outcome | Predicted Outcome |

|---|---|---|

| Cysteine residue in a protein (pKa ~8.5) | Reaction at pH 7.4 | High selectivity for thiol over amine groups. researchgate.net |

| Glutathione (abundant cellular thiol) | Potential for thiol exchange | The resulting succinimide thioether may undergo retro-Michael addition or ring-opening. udel.edu |

| Thiol with low pKa | Thiolate anion concentration | Faster reaction rate compared to a high-pKa thiol at the same pH. nih.govresearchgate.net |

Note: This table summarizes general principles of thiol-maleimide reactivity that are applicable to predicting the behavior of this compound.

Future Perspectives and Emerging Research Avenues for Mal Peg10 Acid

Novel Synthetic Strategies for Mal-PEG10-acid Derivatives

The synthesis of this compound and its derivatives is crucial for expanding their application. Research focuses on creating more complex and functional molecules built upon the Mal-PEG-acid scaffold.

One common strategy involves the modification of a precursor like Allyl-PEG10-OH. In a representative reaction, the terminal hydroxyl group is reacted with succinic anhydride (B1165640) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This ring-opening reaction results in a carboxylic acid-terminated PEG chain, which can then be further modified to introduce the maleimide (B117702) group. nih.gov

Another versatile approach is the synthesis of block copolymers. For instance, maleimide-functionalized PEG has been used as an initiator for the polymerization of other blocks, such as poly(β-benzyl malate) (PMLABe), to create amphiphilic block copolymers like MalPEG-b-PMLABe. mdpi.com These copolymers can self-assemble into nanoparticles for targeted drug delivery. The synthesis often begins by preparing an initiator, such as tetraethylammonium (B1195904) 6-maleimidohexanoate, which is then used to initiate the polymerization process. mdpi.com

The Steglich esterification is another key reaction used in creating PEG derivatives. This method uses activating agents like N,N′-diisopropylcarbodiimide (DIC) and DMAP to couple a carboxylic acid-containing molecule to the hydroxyl terminus of a PEG chain, a foundational step for building more complex, bifunctional structures. nih.gov

| Synthesis Method | Description | Key Reagents | Resulting Derivative Type | Source(s) |

| Anhydride Ring-Opening | Reaction of a hydroxyl-terminated PEG with an anhydride to introduce a carboxylic acid group. | Allyl-PEG-OH, Succinic Anhydride, DMAP | Carboxylic acid-terminated PEG | nih.gov |

| Block Copolymerization | Use of a functionalized PEG as a macroinitiator for the polymerization of other monomers. | MalPEG-COO⁻ ⁺NEt₄, Benzyl Malate Monomer | Amphiphilic Block Copolymers (e.g., MalPEG-b-PMLABe) | mdpi.com |

| Steglich Esterification | Coupling of a carboxylic acid to a hydroxyl-terminated PEG. | PEG-OH, Carboxylic Acid, DIC, DMAP | PEG-ester derivatives | nih.gov |

Advanced Applications in Biosensing and Diagnostics

The unique bifunctionality of this compound makes it a valuable tool in the development of advanced biosensors and diagnostic assays. nih.gov Its primary role is to act as a crosslinker to immobilize biological recognition elements (e.g., antibodies, peptides, nucleic acids) onto sensor surfaces.

The maleimide group allows for the site-specific attachment of thiol-containing biomolecules, such as proteins with cysteine residues or thiol-modified oligonucleotides. This directed conjugation ensures that the biomolecule is oriented correctly, preserving its biological activity, which is critical for sensor performance. The carboxylic acid end can be used to anchor the entire construct to an amine-functionalized surface, often found on materials like gold nanoparticles or silicon wafers used in biosensors. nih.gov This is typically achieved through EDC/NHS chemistry, which converts the carboxylic acid into a reactive NHS ester. nih.gov

The PEG10 spacer plays a critical role by extending the captured biomolecule away from the sensor surface, which minimizes steric hindrance and improves its accessibility to the target analyte. interchim.fr Furthermore, the hydrophilic nature of PEG helps to prevent non-specific adsorption of other proteins from the sample matrix, reducing background noise and enhancing the sensitivity and specificity of the diagnostic test. mdpi.com These features are being exploited to create platforms for various diagnostic techniques, including immunoassays and nucleic acid-based detection systems. nih.gov

Integration with Smart and Responsive Materials

This compound and similar PEG derivatives are being integrated into "smart" materials that can respond to specific environmental or biological stimuli. rsc.org These materials are at the forefront of research in fields like controlled drug delivery and tissue engineering. nih.govnih.gov

A major area of development is in stimuli-responsive hydrogels. rsc.org Hydrogels are water-swollen polymer networks whose physical properties can change in response to triggers like pH, temperature, light, or the presence of specific enzymes. The bifunctional nature of this compound allows it to be used as a crosslinker in the hydrogel network or to tether therapeutic agents or targeting moieties within the gel matrix.

For example, research has demonstrated the creation of CRISPR-responsive hydrogels where DNA is used as a structural component. nih.gov A molecule like this compound could be used to anchor DNA strands or other bioactive molecules within a polyacrylamide or PEG-based hydrogel. The degradation of the material or the release of an encapsulated agent could then be triggered by the introduction of a specific CRISPR-associated nuclease that cleaves the DNA. nih.gov